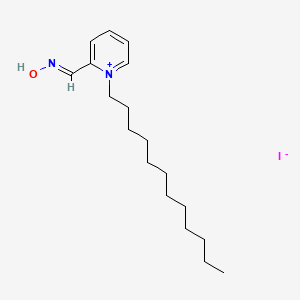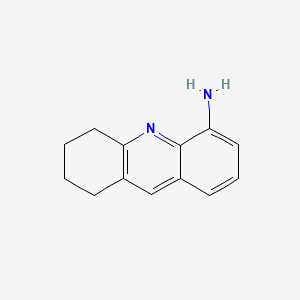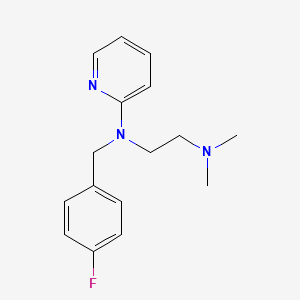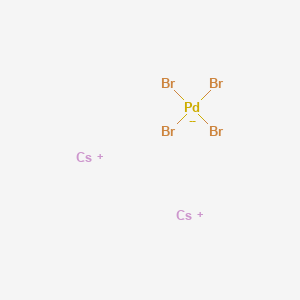
Dicesium;tetrabromopalladium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicesium;tetrabromopalladium(2-) is a chemical compound with the molecular formula Cs2PdBr4 It consists of two cesium (Cs) ions and a tetrabromopalladium(2-) anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;tetrabromopalladium(2-) typically involves the reaction of palladium(II) bromide (PdBr2) with cesium bromide (CsBr) in an aqueous solution. The reaction can be represented as follows:
PdBr2+2CsBr→Cs2PdBr4
This reaction is usually carried out under mild conditions, with the reactants dissolved in water and the solution heated to facilitate the reaction. The product, dicesium;tetrabromopalladium(2-), precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
Industrial production of dicesium;tetrabromopalladium(2-) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other separation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dicesium;tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form lower oxidation state palladium compounds or elemental palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be carried out using halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products
Oxidation: Higher oxidation state palladium compounds, such as Pd(IV) complexes.
Reduction: Lower oxidation state palladium compounds or elemental palladium.
Substitution: Compounds like dicesium;tetrabromopalladium(2-) can form dicesium;tetrachloropalladium(2-) or dicesium;tetraiodopalladium(2-).
Applications De Recherche Scientifique
Dicesium;tetrabromopalladium(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Mécanisme D'action
The mechanism of action of dicesium;tetrabromopalladium(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules. This coordination facilitates the activation of the reactants and promotes the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in Suzuki-Miyaura coupling reactions, the palladium center coordinates with both the aryl halide and the boronic acid, facilitating the formation of the carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicesium;tetrachloropalladium(2-): Similar in structure but with chloride ligands instead of bromide.
Dicesium;tetraiodopalladium(2-): Similar in structure but with iodide ligands instead of bromide.
Dicesium;tetrafluoropalladium(2-): Similar in structure but with fluoride ligands instead of bromide.
Uniqueness
Dicesium;tetrabromopalladium(2-) is unique due to the specific properties imparted by the bromide ligands. These properties include different solubility, reactivity, and electronic characteristics compared to its chloride, iodide, and fluoride counterparts. The choice of ligand can significantly influence the compound’s behavior in catalytic and other applications .
Propriétés
Formule moléculaire |
Br4Cs2Pd |
|---|---|
Poids moléculaire |
691.85 g/mol |
Nom IUPAC |
dicesium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
SMILES canonique |
Br[Pd-2](Br)(Br)Br.[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
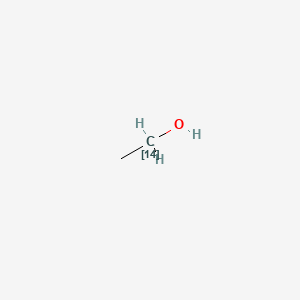
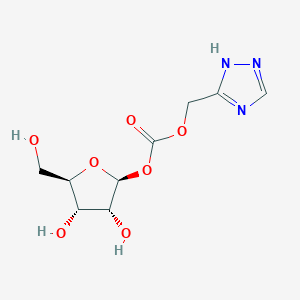
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
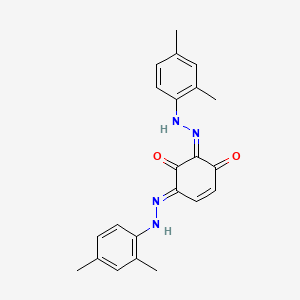
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
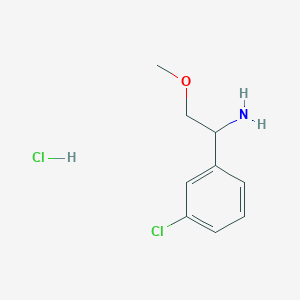
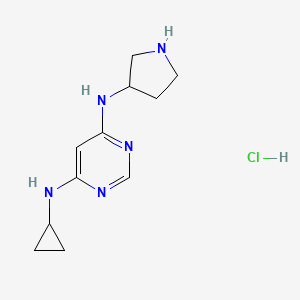
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
